ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Overview
Description
ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: The chloroacetamido, methoxymethyl, and ethyl ester groups are introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(2-CHLOROACETAMIDO)-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: shares structural similarities with other thienopyridine derivatives.
Other thienopyridines: Such as clopidogrel and ticlopidine, which are known for their antiplatelet activity.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other thienopyridines.
Properties
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S/c1-4-22-15(20)13-12(18-10(19)6-16)11-9(7-21-3)5-8(2)17-14(11)23-13/h5H,4,6-7H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJCPIKXHDDRIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.